1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol . This compound is characterized by the presence of a benzenesulfonyl group and an iodine atom attached to a pyrrolo[2,3-b]pyridine core. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a benzenesulfonyl group. One common synthetic route includes the following steps:
Iodination: The pyrrolo[2,3-b]pyridine core is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Chemical Reactions Analysis
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form a new carbon-carbon bond.
Scientific Research Applications
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: While its industrial applications are limited, it is used in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can modulate signaling pathways involved in cancer and other diseases .
Comparison with Similar Compounds
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share a similar pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the core structure. The presence of different substituents can significantly impact the chemical reactivity and biological activity of these compounds, making each unique in its own right.
Biological Activity
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉IN₂O₂S
- Molecular Weight : 384.20 g/mol
- CAS Number : 887115-53-9
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific signaling pathways involved in cancer progression, particularly the HGF/MET signaling pathway, which plays a crucial role in tumor growth and metastasis .
Key Mechanisms:
- Cytotoxic Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have reported IC50 values in the low micromolar range, indicating potent activity against these cells .
- Kinase Inhibition : As a kinase inhibitor, it may disrupt cellular signaling pathways that are essential for cancer cell survival and proliferation .
Cytotoxicity Studies
The following table summarizes the cytotoxic effects of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
P388 Murine Leukemia | 0.5 | |
HCT116 Human Colon Cancer | 0.8 | |
HeLa Cervical Cancer | 0.6 | |
MCF7 Breast Cancer | 1.0 |
Case Study 1: Antitumor Activity
In a study examining a series of pyrrolo[2,3-b]pyridine derivatives, this compound was identified as one of the most potent compounds against the P388 murine leukemia cell line. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition
Research into the kinase inhibitory properties of pyrrolo[2,3-b]pyridine derivatives revealed that this compound effectively inhibits several kinases involved in cancer progression. The specificity and potency of this inhibition suggest that it could be developed into a targeted therapy for specific cancer types .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640117 | |
Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887115-53-9 | |
Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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